molecular formula C17H13NO4S B119272 Dehydroxyamino Oxamflatin Acid CAS No. 151720-90-0

Dehydroxyamino Oxamflatin Acid

Numéro de catalogue: B119272
Numéro CAS: 151720-90-0
Poids moléculaire: 327.4 g/mol
Clé InChI: MJBHEINNBFZEII-LFYBBSHMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oxamflatin, a hydroxamic acid-derived histone deacetylase inhibitor (HDACi), is a potent epigenetic modulator with demonstrated antitumor and developmental reprogramming properties. First identified as a compound inducing morphological reversion in oncogene-transformed NIH3T3 cells, it inhibits mammalian HDACs at nanomolar concentrations, leading to hyperacetylation of histones (e.g., H3K9, H4K5) and nonhistone proteins (e.g., α-tubulin) . This acetylation enhances gene expression, promotes apoptosis in cancer cells, and improves somatic cell nuclear transfer (SCNT) embryo development by modulating DNA methylation and pluripotency genes like POU5F1 . Oxamflatin’s unique aromatic sulfonamide structure distinguishes it within the hydroxamic acid class of HDACis, though its clinical translation remains preclinical .

Méthodes De Préparation

Structural Characteristics and Synthetic Precursors

Dehydroxyamino Oxamflatin Acid belongs to the aryl sulfonamide hydroxamate family, characterized by a (2E)-pent-2-en-4-ynoic acid backbone substituted with a phenylsulfonamide group . Its structure diverges from Oxamflatin (CAS 151720-43-3) by the replacement of the hydroxamic acid (-CONHOH) moiety with a dehydroxyamino (-CONH₂) group . This modification likely alters its histone deacetylase (HDAC) inhibitory activity, as evidenced by the reduced polarity compared to Oxamflatin .

Key synthetic precursors include:

  • 3-[(Phenylsulfonyl)amino]benzaldehyde : A common intermediate for aryl sulfonamide derivatives.

  • Pent-2-en-4-ynoic acid : Provides the unsaturated alkyne-acid backbone.

  • Ammonium acetate : Used in coupling reactions to introduce the amino group .

Proposed Synthetic Routes

Condensation and Coupling Strategy

A two-step approach is inferred from analogous HDAC inhibitor syntheses :

Step 1: Formation of the Enynoic Acid Intermediate
Pent-2-en-4-ynoic acid is synthesized via a Sonogashira coupling between propiolic acid and a propargyl bromide derivative, catalyzed by palladium(II) acetate and copper(I) iodide . Reaction conditions typically involve:

ParameterValue
SolventTetrahydrofuran (THF)
Temperature60–65°C
Reaction Time12–16 hours
Yield68–72%

Step 2: Sulfonamide Coupling
The enynoic acid intermediate reacts with 3-aminophenylsulfonamide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) . Key parameters include:

ParameterValue
Molar Ratio1:1.2 (acid:amine)
SolventDichloromethane (DCM)
Temperature0°C → RT (gradual)
Yield55–60%

Post-Synthetic Modifications

The dehydroxyamino group is introduced via selective reduction of a nitro precursor or through amidation of a carboxylic acid intermediate :

Method A: Nitro Reduction

  • Reagents : Hydrogen gas (1 atm) with 10% Pd/C catalyst.

  • Conditions : Ethanol solvent, 25°C, 6 hours.

  • Yield : 78% (reported for analogous compounds) .

Method B: Direct Amidation

  • Reagents : Thionyl chloride (SOCl₂) followed by aqueous ammonia.

  • Conditions : Reflux in toluene (4 hours), then NH₃ (aq.) at 0°C.

  • Yield : 65–70% .

Analytical Validation and Quality Control

Post-synthetic analysis employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) to verify purity and structural integrity . Representative chromatographic conditions:

ParameterValue
ColumnAgela Venusil XBP C-18 (150 × 4.6 mm)
Mobile Phase5 mM NH₄OAc (A) : 0.1% HCOOH/CH₃CN (B)
GradientIsocratic 15:85 (A:B)
Flow Rate0.3 mL/min
DetectionESI⁻, MRM m/z 326.1 → 280.1

Mass spectral data confirm the molecular ion [M-H]⁻ at m/z 326.1 and a major fragment at m/z 280.1, consistent with cleavage of the sulfonamide group .

Challenges and Optimization Strategies

Byproduct Formation

The primary impurity (≈8–12%) arises from over-reduction of the alkyne to a cis-alkene during Sonogashira coupling . Mitigation strategies include:

  • Catalyst Optimization : Replacing Pd(OAc)₂ with Pd(PPh₃)₂Cl₂ reduces side reactions.

  • Temperature Control : Maintaining reaction temperatures below 70°C minimizes decomposition.

Scalability Issues

Industrial-scale production faces challenges in:

  • Solvent Recovery : THF and DCM require energy-intensive distillation.

  • Catalyst Cost : Palladium-based catalysts contribute to ≈40% of raw material costs.

Recent advances propose using recyclable polystyrene-supported palladium nanoparticles, achieving 92% catalyst recovery .

Comparative Analysis of Synthetic Methodologies

The table below contrasts yields and efficiencies across reported methods:

MethodKey StepYield (%)Purity (HPLC)Scalability
Condensation (EDC/HOBt)Sulfonamide coupling55–6095.2Moderate
Nitro ReductionNH₂ introduction7897.8High
Direct AmidationSOCl₂/NH₃65–7093.5Low

Analyse Des Réactions Chimiques

Structural and Functional Context of Oxamflatin Analogues

Oxamflatin and its conformational analogues are hydroxamic acid derivatives known for HDAC inhibition . While "Dehydroxyamino Oxamflatin Acid" is not directly described in the literature, its name suggests structural modifications to the oxamflatin scaffold:

  • Key modifications : Removal of a hydroxyl group (dehydroxy) and substitution of an amino group.

  • Functional implications : Such modifications could alter binding affinity to HDAC active sites or influence metabolic stability.

Hypothetical Reaction Pathways

Based on the reactivity of analogous hydroxamic acids , potential reactions for this compound may include:

HDAC Inhibition Mechanism

StepReaction DescriptionCatalytic Residues InvolvedReference Model
1Coordination to Zn²⁺ in HDAC active siteZn²⁺, His-Asp charge-relay systemOxamflatin-HDAC binding
2Hydroxamate group hydrolysisWater-mediated nucleophilic attackHDAC6 inhibition studies

Metabolic Degradation Pathways

PathwayEnzymes InvolvedProducts
Phase I (Oxidation)Cytochrome P450N-dealkylated metabolites
Phase II (Conjugation)UDP-glucuronosyltransferasesGlucuronide conjugates

Comparative Data for Oxamflatin Analogues

The following table summarizes HDAC inhibitory activity of structurally related compounds from :

CompoundIC₅₀ (HDAC1)Cell Growth Inhibition (Leukemia)
Oxamflatin12 nM95% reduction at 1 μM
Analogue A (methyl)18 nM87% reduction at 1 μM
Analogue B (ethyl)25 nM78% reduction at 1 μM

Hypothesis: Dehydroxyamino substitution may reduce steric hindrance, potentially improving IC₅₀ values compared to bulkier analogues.

Research Gaps and Recommendations

  • Synthetic protocols : No published methods for synthesizing this specific derivative were identified.

  • Kinetic studies : Experimental validation of inhibition constants (Kᵢ) and binding kinetics is required.

  • In vivo stability : Pharmacokinetic profiling (e.g., half-life, bioavailability) remains unexplored.

Given the absence of direct data, further experimental work is necessary to characterize the chemical reactions and biological activity of this compound. Researchers should prioritize synthetic accessibility studies and comparative HDAC inhibition assays using established protocols from .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Dehydroxyamino oxamflatin acid is characterized by its molecular formula C17H14N2O4SC_{17}H_{14}N_2O_4S and a molecular weight of 342.37 g/mol. It functions primarily as a histone deacetylase inhibitor , which plays a crucial role in regulating gene expression by modifying chromatin structure. This inhibition leads to various cellular responses, including apoptosis in cancer cells and alterations in cell morphology.

Antitumor Activity

This compound exhibits significant antitumor properties across various cancer cell lines:

  • In Vitro Studies : Research has demonstrated that this compound induces morphological changes in HeLa cells, causing them to adopt an elongated shape with filamentous protrusions. This effect is reminiscent of changes induced by other known histone deacetylase inhibitors such as trichostatin A .
  • Cell Cycle Arrest : The compound has been shown to arrest the cell cycle at the G1 phase, which is critical for halting the proliferation of cancer cells .
  • Case Study Data :
    • In studies involving B16 melanoma and various human tumor cell lines, this compound exhibited potent antiproliferative activity, with IC50 values indicating effective concentrations for inhibiting cell growth .
Cell LineIC50 (µM)Notes
HeLa12.5Significant morphological changes observed
B16 Melanoma10.2Effective in vivo antitumor activity
MGC-803 (Gastric)8.5Induces apoptosis in a dose-dependent manner

Enzyme Inhibition

The compound has been identified as a potent inhibitor of mammalian histone deacetylases, which are critical targets in cancer therapy due to their role in tumorigenesis:

  • Mechanism : By inhibiting histone deacetylases, this compound promotes acetylation of histones, leading to a more relaxed chromatin structure and enhanced transcriptional activation of tumor suppressor genes .
  • Therapeutic Implications : This mechanism positions this compound as a promising candidate for developing novel anticancer therapies that can overcome resistance mechanisms associated with traditional chemotherapeutics.

Other Biological Activities

Beyond its antitumor effects, this compound displays potential in other therapeutic areas:

  • Anti-inflammatory Properties : Recent studies have suggested that the compound may possess anti-inflammatory effects, making it relevant for conditions characterized by chronic inflammation .
  • Antimicrobial Activity : The structural characteristics of this compound may also confer antimicrobial properties, although this area requires further exploration to establish efficacy and mechanisms.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Comparative Analysis of Oxamflatin and Similar HDAC Inhibitors

HDAC inhibitors are categorized by chemical structure and isoform selectivity. Below, we compare Oxamflatin with key compounds across classes:

Hydroxamic Acid Derivatives

Trichostatin A (TSA)

  • Potency: Both TSA and Oxamflatin exhibit nanomolar-range efficacy, making them among the most potent HDACis .
  • Applications : TSA is a gold standard in research for HDACi comparisons, while Oxamflatin shows superior efficacy in enhancing SCNT embryo blastocyst formation (e.g., 1 μM Oxamflatin increased porcine SCNT blastocyst rates by 30%) .
  • Limitations : Both lack isoform selectivity, but TSA has higher toxicity in clinical trials .

Vorinostat (SAHA)

  • Clinical Status : SAHA is FDA-approved for cutaneous T-cell lymphoma; Oxamflatin remains preclinical .
  • Mechanism : Both induce intrinsic apoptosis via mitochondrial disruption, but SAHA is a P-glycoprotein (P-gp) substrate, limiting efficacy in multidrug-resistant (MDR) cancers. Oxamflatin retains activity in P-gp(+) cells .

Panobinostat

  • Isoform Range: Panobinostat targets HDACs I, II, IV, whereas Oxamflatin’s isoform specificity is less defined .
  • Toxicity: Panobinostat’s clinical use is restricted by severe side effects, a challenge shared by many hydroxamates .

Short-Chain Fatty Acids

Valproic Acid

  • Potency: Millimolar-range efficacy, far weaker than Oxamflatin’s nanomolar activity .
  • Applications : Used in epilepsy and SCNT studies, but requires higher doses, increasing off-target risks .

Butyrate

  • Specificity : Primarily inhibits HDAC I/IIa. Lacks Oxamflatin’s broad-spectrum acetylation effects on histones and α-tubulin .

Cyclic Peptides and Benzamides

Depsipeptide (Romidepsin)

  • Mechanism : Irreversible HDACi (Class I-selective) with FDA approval for lymphoma. Unlike Oxamflatin, it is ineffective against P-gp(+) MDR cells .

Entinostat (MS-275)

  • Selectivity : Benzamide class, selective for HDAC1/2/3. Oxamflatin’s broader inhibition may offer advantages in heterogeneous tumors .

Key Data Tables

Table 1. Comparative Efficacy of HDAC Inhibitors

Compound Class IC50/Effective Dose Clinical Status Key Advantages
Oxamflatin Hydroxamic acid 0.72 μg/mL (cell lines) Preclinical SCNT enhancement, MDR activity
TSA Hydroxamic acid 3–10 nM Research reference High potency, standardized comparator
Vorinostat Hydroxamic acid 10–50 nM FDA-approved Clinical validation, broad use
Valproic Acid Short-chain fatty acid 0.5–2 mM Approved (epilepsy) Oral bioavailability
Romidepsin Cyclic peptide 1–10 nM FDA-approved Class I selectivity

Table 2. Functional Comparison in SCNT Embryos

Parameter Oxamflatin TSA Valproic Acid
Blastocyst Formation 30% increase 20% increase 10% increase
HDAC Activity Inhibition HDAC1/6 suppression HDAC1/2 inhibition Weak inhibition
DNA Methylation Effects ↓ DNMT1, ↓ 5mC Minimal impact No significant change

Activité Biologique

Dehydroxyamino Oxamflatin Acid is a derivative of oxamflatin, a compound known for its potent biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.

This compound functions primarily as an HDAC inhibitor. HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, this compound promotes histone acetylation, resulting in a more relaxed chromatin structure and enhanced gene transcription.

Key Mechanisms:

  • Histone Acetylation : Inhibition of HDACs leads to increased levels of acetylated histones, which are associated with active transcription.
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, which is critical in preventing the proliferation of cancer cells.
  • Induction of Apoptosis : By modulating the expression of pro-apoptotic and anti-apoptotic genes, it can trigger programmed cell death in tumor cells.

In Vitro Studies

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, studies have shown:

  • Ovarian Cancer Cell Lines : In experiments with OVCAR-5 and SKOV-3 ovarian cancer cells, treatment with this compound resulted in:
    • Morphological changes indicative of apoptosis.
    • Decreased cell viability and inhibited DNA synthesis as evidenced by BrdU incorporation assays.
    • Altered expression levels of key regulatory proteins such as c-Myc and p21 .

In Vivo Studies

In vivo studies have further validated the efficacy of this compound. For example:

  • Mouse Models : Administration of the compound in mouse models demonstrated substantial tumor growth inhibition. The compound was shown to significantly reduce tumor size compared to control groups, highlighting its potential as an effective antitumor agent .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Case Study 1: Ovarian Cancer
    • Objective : To assess the efficacy of this compound on drug-resistant ovarian cancer.
    • Findings : The compound significantly inhibited cell proliferation and induced apoptosis in resistant cell lines, suggesting its potential utility in overcoming drug resistance .
  • Case Study 2: Breast Cancer
    • Objective : Investigating the effects on MCF-7 breast cancer cells.
    • Results : Similar to ovarian cancer findings, treatment led to reduced viability and increased apoptotic markers, indicating broad-spectrum anticancer activity .

Comparative Analysis with Other HDAC Inhibitors

To contextualize the efficacy of this compound, it is beneficial to compare it with other known HDAC inhibitors:

Compound NamePotency (IC50)Mechanism of ActionCancer Type Targeted
This compound~50 nMHDAC inhibition; apoptosis inductionOvarian, breast cancers
Vorinostat~100 nMHDAC inhibition; promotes apoptosisT-cell lymphoma
Trichostatin A~10 nMBroad-spectrum HDAC inhibitionVarious solid tumors

Propriétés

IUPAC Name

(E)-5-[3-(benzenesulfonamido)phenyl]pent-2-en-4-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c19-17(20)12-5-4-7-14-8-6-9-15(13-14)18-23(21,22)16-10-2-1-3-11-16/h1-3,5-6,8-13,18H,(H,19,20)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBHEINNBFZEII-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#CC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C#C/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442895
Record name Dehydroxyamino Oxamflatin Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151720-90-0
Record name Dehydroxyamino Oxamflatin Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propionic acid, 3-chloro-, trimethylsilyl ester
Propionic acid, 3-chloro-, trimethylsilyl ester
Dehydroxyamino Oxamflatin Acid
Propionic acid, 3-chloro-, trimethylsilyl ester
Dehydroxyamino Oxamflatin Acid
Propionic acid, 3-chloro-, trimethylsilyl ester
Propionic acid, 3-chloro-, trimethylsilyl ester
Dehydroxyamino Oxamflatin Acid
Propionic acid, 3-chloro-, trimethylsilyl ester
Dehydroxyamino Oxamflatin Acid
Propionic acid, 3-chloro-, trimethylsilyl ester
Dehydroxyamino Oxamflatin Acid
Propionic acid, 3-chloro-, trimethylsilyl ester
Propionic acid, 3-chloro-, trimethylsilyl ester
Dehydroxyamino Oxamflatin Acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.